molecular formula C8H15NO3 B053146 Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate CAS No. 116699-61-7

Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate

Cat. No.: B053146
CAS No.: 116699-61-7
M. Wt: 173.21 g/mol
InChI Key: QRQWDOJMFIOUTJ-UHFFFAOYSA-N
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Description

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is an organic compound with a unique structure that includes a carbamate group attached to a hydroxy-methylpent-4-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate typically involves the reaction of a suitable carbamate precursor with a hydroxy-methylpent-4-enyl derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the carbamate carbonyl group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-hydroxy-3-methylbut-2-enyl)carbamate
  • Methyl N-(3-hydroxy-3-methylpent-2-enyl)carbamate
  • Methyl N-(3-hydroxy-3-methylhex-4-enyl)carbamate

Uniqueness

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is unique due to its specific structural features, such as the position of the hydroxy group and the length of the carbon chain. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

116699-61-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

QRQWDOJMFIOUTJ-UHFFFAOYSA-N

SMILES

CC(CCNC(=O)OC)(C=C)O

Canonical SMILES

CC(CCNC(=O)OC)(C=C)O

Synonyms

Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI)

Origin of Product

United States

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